PDT is a light-based treatment used for various conditions, including cancer. Certain molecules, called photosensitizers, can absorb light and transfer the energy to nearby molecules, causing cell death. Research suggests that Ni(EP) may have potential as a photosensitizer []. Studies have explored its ability to generate reactive oxygen species (ROS) upon light activation, which can be cytotoxic to cancer cells [].
Porphyrin metal complexes, including Ni(EP), have been investigated for their potential use in gas sensors. These sensors rely on the interaction between gas molecules and the porphyrin ring structure, leading to changes in electrical properties. A study examining various porphyrin-based sensors, including Ni(EP), suggests promise for developing new gas sensors with improved characteristics [].
The unique structure and properties of Ni(EP) make it a potential building block for novel materials. Patent applications describe methods for producing Ni(EP) as a starting material for photosensitizers or for creating more complex photosensitizer molecules used in PDT [].
Etioporphyrin I Nickel is a metalloporphyrin compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 535.3 g/mol. This compound features a nickel ion coordinated to an etioporphyrin ligand, which is derived from the bromination and cyclization of kryptopyrrole. The presence of nickel in the porphyrin structure imparts distinct electronic properties, making it valuable in various chemical and biological applications .
The specific mechanism of action for Etioporphyrin I Nickel is not well-defined in current research. However, its potential lies in its structural similarity to heme, a biological molecule crucial for oxygen transport in red blood cells []. Further research is needed to understand how the nickel center might alter the molecule's functionality compared to heme.
The major products formed from these reactions are contingent upon the reaction conditions and reagents employed.
Etioporphyrin I Nickel exhibits notable biological activities, particularly in its interactions with enzymes and proteins. It has been studied for its potential role as a catalyst in biological oxidation processes, similar to heme-containing proteins like hemoglobin. The compound's ability to facilitate electron transfer makes it a candidate for applications in bio-catalysis and as a model for studying metalloproteins . Furthermore, its interaction with asphaltene aggregates in crude oil suggests potential implications for petroleum chemistry .
The synthesis of Etioporphyrin I Nickel involves several key steps:
Industrial methods for synthesis often optimize these steps for higher yields and purity, utilizing high-purity reagents and controlled conditions .
Etioporphyrin I Nickel finds applications across various fields:
Research has indicated that Etioporphyrin I Nickel interacts with various biomolecules, which may influence its catalytic properties and biological functions. Studies have shown that metalloporphyrins can bind to asphaltene aggregates, affecting their stability and reactivity within crude oil . Additionally, investigations into its redox activity suggest that it may facilitate significant oxidation reactions relevant to both environmental chemistry and industrial processes .
Etioporphyrin I Nickel shares structural similarities with several other metalloporphyrins:
Compound | Key Features | Unique Aspects |
---|---|---|
Protoporphyrin IX Nickel | Contains different substituents on the porphyrin ring | More extensively studied for biological roles |
Tetraphenylporphyrin Nickel | Phenyl groups attached to the porphyrin ring | Used primarily in photophysical studies |
Vanadyl Etioporphyrin | Contains vanadium instead of nickel | Explored for different catalytic properties |
Etioporphyrin I Nickel's uniqueness lies in its specific substituents and nickel coordination, which endows it with distinct redox properties and makes it suitable for diverse applications . Its interactions with organic compounds also differentiate it from other metalloporphyrins, positioning it as an important subject of research in both chemistry and biochemistry.
Etioporphyrin I Nickel is a metalloporphyrin complex with the molecular formula C32H36N4Ni and a molecular weight of 535.35 grams per mole [1] [2] [3]. The compound consists of a nickel(II) ion coordinated within the central cavity of the etioporphyrin I macrocycle, which serves as a tetradentate ligand [4] [5]. The etioporphyrin I framework contains four pyrrole rings interconnected by methine bridges, creating a conjugated macrocyclic system [6].
The peripheral substitution pattern of etioporphyrin I includes four methyl groups and four ethyl groups positioned alternately around the porphyrin ring [7] [25]. Specifically, the compound contains 2,7,12,17-tetraethyl and 3,8,13,18-tetramethyl substituents on the porphyrin core [1] [2]. This substitution pattern distinguishes etioporphyrin I from other naturally occurring porphyrins and contributes to its unique structural and electronic properties [25].
The formal charge distribution within the complex shows the nickel center as Ni(II) coordinated to the porphyrin dianion, resulting in an overall neutral complex [1] [5]. The International Union of Pure and Applied Chemistry name for this compound is nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C32H36N4Ni | [1] [2] [3] |
Molecular Weight | 535.35 g/mol | [2] [3] |
Exact Mass | 534.229339 Da | [1] |
Heavy Atom Count | 37 | [1] |
Formal Charge | 0 | [1] |
X-ray crystallographic studies of nickel porphyrin complexes have provided detailed structural information about bond lengths, angles, and coordination geometries [10] [11] [16]. The nickel-nitrogen bond distances in nickel porphyrin complexes typically range from 1.920 to 1.977 angstroms, depending on the specific porphyrin ligand and coordination environment [11] [13] [16].
Crystallographic analysis reveals that the average nickel-nitrogen bond distance in four-coordinate nickel(II) porphyrin complexes is approximately 1.950 angstroms [13] [16]. This distance is significantly shorter than the threshold value of 2.00-2.02 angstroms that typically separates planar from ruffled conformations in metalloporphyrins [14]. The contraction of the coordination sphere results from the relatively small ionic radius of the nickel(II) ion compared to the optimal cavity size of the porphyrin macrocycle [12] [13].
Structural parameters obtained from X-ray crystallographic studies show that the nitrogen-nitrogen distance across the porphyrin core typically measures 2.755-2.796 angstroms [13]. The carbon-nitrogen bond lengths within the pyrrole rings average 1.380 angstroms, while the carbon-carbon bonds between adjacent pyrrole units measure approximately 1.384 angstroms [13].
Structural Parameter | Distance/Angle | Reference |
---|---|---|
Nickel-Nitrogen Bond | 1.948-1.977 Å | [13] [16] |
Nitrogen-Nitrogen Distance | 2.755-2.796 Å | [13] |
Carbon-Nitrogen Bond | 1.380 Å | [13] |
Carbon-Carbon Bond | 1.384 Å | [13] |
Nickel-Nitrogen-Carbon Angle | 127.8° | [13] |
The macrocycle conformation of nickel porphyrin complexes is characterized by significant deviation from planarity due to the ruffling phenomenon [10] [12] [14]. Ruffling occurs when the central metal ion is too small for the porphyrin cavity, forcing the macrocycle to distort in order to achieve optimal metal-nitrogen bonding [12] [13]. In ruffled conformations, the meso-carbons are alternately displaced above and below the mean porphyrin plane [14] [24].
The degree of ruffling in nickel porphyrins is quantified by the dihedral angle between adjacent pyrrole rings, typically ranging from 14.6 to 32.6 degrees [13]. Gas-phase electron diffraction studies have confirmed that nickel octamethylporphyrin exhibits a ruffling angle of approximately 22.0 degrees [13]. This distortion represents a balance between the energy gained from optimal metal-nitrogen bonding and the energy cost of macrocycle deformation [12].
Computational studies indicate that the ruffling distortion in nickel porphyrins reduces the total energy by approximately 0.8 kilojoules per mole compared to a hypothetical planar conformation [12]. The ruffling effect is accompanied by systematic changes in other structural parameters, including a decrease in the carbon-meso-carbon angle and increases in the carbon-carbon distance between adjacent pyrrole rings [14].
Conformation Type | Ruffling Angle | Nickel-Nitrogen Distance | Reference |
---|---|---|---|
Planar | 0.0° | 1.977 Å | [13] |
Moderately Ruffled | 14.6° | 1.952 Å | [13] |
Highly Ruffled | 32.6° | 1.897 Å | [13] |
The coordination geometry around the nickel center in etioporphyrin I nickel is square planar, with the metal ion located at the center of the four nitrogen atoms [6] [18]. This geometry is characteristic of low-spin nickel(II) complexes and results from the strong crystal field provided by the porphyrin ligand [18] [19]. The four nitrogen atoms are positioned at the corners of a slightly distorted square, with the nickel atom lying approximately in the plane defined by these nitrogen atoms [6].
The nickel-nitrogen-carbon angles in the coordination sphere typically measure 127.8 degrees, indicating slight deviation from ideal tetrahedral geometry [13]. The carbon-nitrogen-carbon angles within the pyrrole rings average 104.4 degrees, reflecting the constraints imposed by the macrocyclic structure [13]. The square planar geometry is stabilized by the filled d8 electronic configuration of nickel(II), which favors this coordination arrangement [18] [19].
Comparative analysis with other metalloporphyrins shows that nickel complexes exhibit some of the shortest metal-nitrogen bond distances, reflecting the high charge density of the nickel(II) ion [15] [19]. The coordination geometry remains remarkably consistent across different porphyrin ligands, although peripheral substituents can influence the degree of ruffling and the precise bond angles [11] [14].
Geometric Parameter | Value | Reference |
---|---|---|
Coordination Number | 4 | [6] [18] |
Geometry | Square Planar | [6] [18] |
Nickel-Nitrogen-Carbon Angle | 127.8° | [13] |
Carbon-Nitrogen-Carbon Angle | 104.4° | [13] |
Electronic Configuration | d8 (Low Spin) | [18] [19] |
Free-base etioporphyrin differs structurally from its nickel complex in several important aspects related to the central cavity and macrocycle conformation [21] [22] [23]. The free-base form contains two inner hydrogen atoms attached to nitrogen atoms in a trans configuration, projecting toward the interior of the macrocycle [24] [28]. The molecular formula of free-base etioporphyrin I is C32H38N4, with a molecular weight of 478.67 grams per mole [25].
The central cavity of free-base etioporphyrin is larger than that of the nickel complex, with nitrogen-nitrogen distances typically exceeding those found in the metalated form [21] [23]. The free-base porphyrin adopts a more planar conformation compared to the ruffled structure of the nickel complex, as there is no size mismatch between a central ion and the macrocycle cavity [22] [24].
Tautomerism in free-base porphyrins allows for dynamic proton exchange between the inner nitrogen atoms, a phenomenon that is absent in the nickel complex due to metal coordination [22] [23]. The absorption maxima of free-base etioporphyrin occur at 246, 269, 396, 497, 532, 566, 620, and 645 nanometers, differing significantly from the electronic spectrum of the nickel complex [25].
Property | Free-Base Etioporphyrin | Nickel Complex | Reference |
---|---|---|---|
Molecular Formula | C32H38N4 | C32H36N4Ni | [25] [1] |
Molecular Weight | 478.67 g/mol | 535.35 g/mol | [25] [3] |
Central Protons | 2 (tautomeric) | 0 (displaced by Ni) | [22] [25] |
Conformation | Planar | Ruffled | [22] [12] |
Melting Point | 360-363°C | Not Available | [25] |